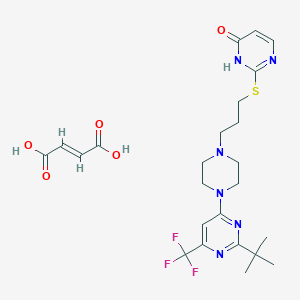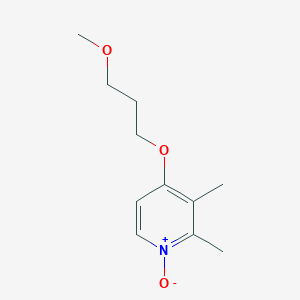
4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide
概要
説明
4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide is a chemical compound with a pyridine ring substituted with methoxypropoxy and dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide typically involves the reaction of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in a suitable solvent like chloroform . The reaction conditions often include maintaining the reaction mixture at a specific temperature and stirring for a set period to ensure complete conversion.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions: 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using appropriate reducing agents to yield corresponding reduced forms.
Substitution: The methoxypropoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in chloroform.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while reduction would produce the corresponding reduced forms.
科学的研究の応用
4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide involves its interaction with specific molecular targets. The compound may exert its effects by binding to particular enzymes or receptors, thereby influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
- 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide
- 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine
Comparison: 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide is unique due to the presence of the 1-oxide group, which can influence its reactivity and interactions compared to similar compounds without the oxide group. This uniqueness can be leveraged in specific applications where the oxide functionality is beneficial.
特性
IUPAC Name |
4-(3-methoxypropoxy)-2,3-dimethyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-9-10(2)12(13)6-5-11(9)15-8-4-7-14-3/h5-6H,4,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQKWDSCDLYKDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1C)[O-])OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434162 | |
| Record name | 4-(3-Methoxypropoxy)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117977-18-1 | |
| Record name | 4-(3-Methoxypropoxy)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
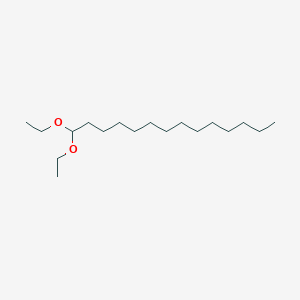
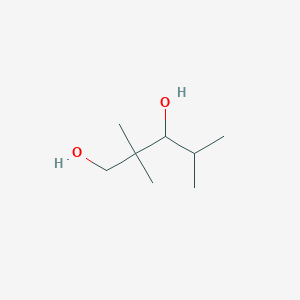
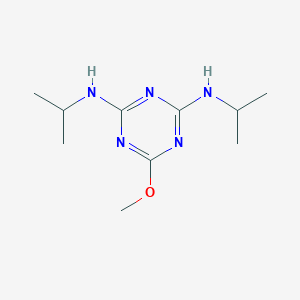
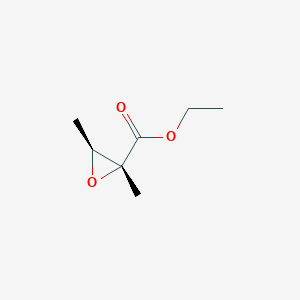
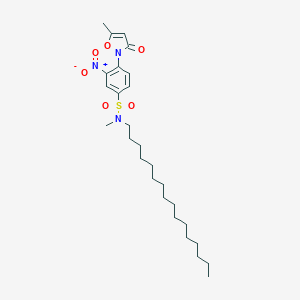
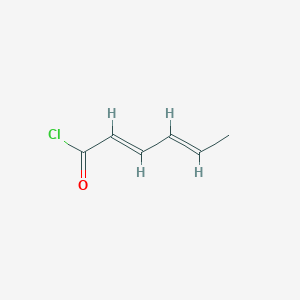
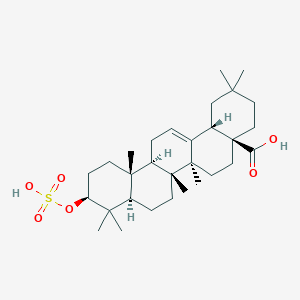



![3-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B51731.png)

